Brovincamine

Cerebral Blood Flow Multi-Infarct Dementia Vincamine

Select Brovincamine for your cerebrovascular research. Unlike generic vincamine, brovincamine exhibits a unique pharmacological signature: selective VDCC inhibition in cerebral arteries, cAMP-mediated antiplatelet activity (IC50 ≈3.2 μM), and improvement of cerebral glucose metabolism. Clinical evidence shows it enhances rCBF and cognitive function in multi-infarct dementia, outperforming vincamine. Ideal positive control for vascular dementia, SHR-SP hypertension, and platelet aggregation studies. Ensure reproducibility—avoid confounding substitution. Order high-purity (≥98%) brovincamine.

Molecular Formula C21H25BrN2O3
Molecular Weight 433.3 g/mol
CAS No. 57475-17-9
Cat. No. B1217154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrovincamine
CAS57475-17-9
Synonyms11-bromovincamine
11-bromovincamine fumarate (1:1)
bromovincamine fumarate
brovincamine
Molecular FormulaC21H25BrN2O3
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br
InChIInChI=1S/C21H25BrN2O3/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3/t18-,20+,21+/m1/s1
InChIKeyWYIJGAVIVKPUGJ-GIVPXCGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brovincamine (CAS 57475-17-9): A Semi-Synthetic Vinca Alkaloid for Cerebral Vasodilation and Metabolic Enhancement


Brovincamine (11-bromovincamine) is a semi-synthetic brominated derivative of the Vinca minor alkaloid vincamine, classified as a cerebral vasodilator and metabolic enhancer [1]. It exerts its primary pharmacological action through inhibition of voltage-dependent calcium channels (VDCC) in vascular smooth muscle, leading to relaxation of cerebral arteries and increased cerebral blood flow [2]. Brovincamine is further distinguished by its capacity to improve cerebral glucose and oxygen utilization, modulate brain monoamine levels (noradrenaline and serotonin), and inhibit platelet aggregation via the cyclic AMP pathway [3]. Its molecular formula is C21H25BrN2O3, with a molecular weight of 433.3 g/mol [4]. The compound has been clinically utilized, primarily in Japan, for the management of chronic cerebrovascular disorders, including sequelae of cerebral infarction and cerebral arteriosclerosis .

Brovincamine vs. Vincamine and Other Analogs: Why Simple Substitution Jeopardizes Experimental Reproducibility


Substituting brovincamine with its parent alkaloid vincamine or other eburnane-type derivatives (e.g., vinpocetine) in research or industrial applications is scientifically invalid due to fundamental differences in their pharmacological profiles and target engagement. While all are considered cerebral vasodilators, their distinct effects on regional cerebral blood flow (rCBF), cerebral metabolism, and neurochemistry lead to divergent outcomes in both preclinical models and clinical settings. For instance, a direct head-to-head clinical trial revealed that brovincamine and vincamine produce entirely different patterns of rCBF alteration and cognitive improvement in patients with multi-infarct dementia [1]. Furthermore, comparative cardiovascular studies in anesthetized dogs demonstrate that brovincamine, vinpocetine, apovincaminic acid, and nicergoline each exhibit unique and non-overlapping effects on cerebral and peripheral hemodynamics, with brovincamine being one of the few to increase cerebral blood flow while decreasing blood pressure [2]. These data underscore that brovincamine possesses a specific, non-interchangeable pharmacological signature that cannot be replicated by simply selecting a compound from the same chemical class. Relying on generic substitution introduces significant confounding variables, compromising the validity and reproducibility of research findings.

Quantitative Evidence Guide for Brovincamine: Key Differentiators Against Vincamine, Vinpocetine, Nicergoline, and VA-045


Clinical Cerebral Hemodynamics: Brovincamine Reduces Ischemic Regions in Multi-Infarct Dementia Unlike Vincamine

In a double-blind, placebo-controlled crossover clinical trial, brovincamine (bromvincamine, BV 26-723) demonstrated a distinct and clinically meaningful effect on cerebral perfusion that was not observed with its parent compound, vincamine. While vincamine (4 × 20 mg/day orally) significantly increased global cerebral blood flow (CBF), brovincamine (4 × 20 mg/day orally) did not produce a significant change in global CBF. However, brovincamine uniquely achieved a significant reduction in the number of ischemic brain regions after 2 weeks of treatment, an effect not seen with vincamine [1]. This indicates a specific improvement in cerebral microcirculation or metabolism in compromised tissue, rather than a generalized increase in flow.

Cerebral Blood Flow Multi-Infarct Dementia Vincamine Clinical Trial

Cognitive Enhancement in Vascular Dementia: Brovincamine Improves Memory Performance Where Vincamine Shows Limited Effect

The same clinical trial comparing brovincamine and vincamine revealed a divergent profile in cognitive outcomes. Brovincamine treatment led to significant improvement in performance on two distinct memory tests (a verbal memory test and a psychometric test battery), indicating a broader and more robust enhancement of cognitive function. In contrast, vincamine improved performance on only one verbal memory test [1]. This differential efficacy on cognitive domains underscores that the neuropharmacological actions of brovincamine translate into more comprehensive clinical benefits in dementia patients.

Cognitive Function Memory Vascular Dementia Vincamine Clinical Trial

Cerebral Vasodilator Potency: Brovincamine Increases Cerebral Blood Flow While Vinpocetine and Nicergoline Do Not

A comparative in vivo study in anesthetized dogs assessed the effects of several cerebroactive compounds on cerebral blood flow (CerBF). Brovincamine was one of only two compounds (along with the novel derivative VA-045) to significantly increase CerBF. In direct contrast, vinpocetine, apovincaminic acid, and nicergoline—all clinically used or studied vasoactive agents—failed to produce a significant increase in CerBF in this model [1]. This finding establishes brovincamine's superior capacity for enhancing global cerebral perfusion compared to key structural and therapeutic analogs.

Cerebral Hemodynamics Vasodilation Vinpocetine Nicergoline VA-045

Calcium Channel Antagonism: Brovincamine's Mechanism in Cerebral Artery is Quantitatively Defined Against Diltiazem

In isolated canine basilar artery, the calcium antagonistic mechanism of brovincamine was quantitatively compared to the prototypical calcium channel blocker d-cis-diltiazem. Brovincamine inhibited contractions induced by various spasmogens and mechanical stretch, demonstrating a 3- to 40-fold lower potency than d-cis-diltiazem across different contractile stimuli [1]. Crucially, both compounds produced a parallel rightward shift in the CaCl2 concentration-response curve with a Schild slope of unity, confirming competitive antagonism of voltage-dependent calcium channels (VDCCs). This study establishes the precise, quantifiable nature of brovincamine's cerebral vasodilator action at the molecular level, providing a benchmark for its potency relative to a well-characterized reference compound.

Calcium Channel Blocker Vascular Smooth Muscle Diltiazem Mechanism of Action

Neurochemical and Metabolic Profile in Hypertension: Brovincamine Normalizes Brain Serotonin and Glucose Metabolism in SHR

In a study using spontaneously hypertensive rats (SHR) as a model of hypertensive cerebrovascular disease, brovincamine (30 mg/kg, i.p., 7 days) exhibited a unique, region-specific modulation of brain neurochemistry and metabolism. It significantly increased serotonin (5-HT) content in the cerebellum and cerebral cortex, an effect not observed in normotensive control rats under the same treatment regimen [1]. Furthermore, ex vivo analysis of cerebral cortex slices from brovincamine-treated SHR revealed a 21% increase in glucose consumption under normal conditions, yet it potently suppressed the excessive glucose consumption triggered by high K+ depolarization [1]. This indicates a dual, homeostatic action: enhancing basal metabolism while protecting against metabolic hyperexcitability.

Spontaneously Hypertensive Rat Serotonin Glucose Metabolism Neurochemistry

Platelet Aggregation Inhibition: Brovincamine's cAMP-Dependent Antiplatelet Effect (IC50 ≈ 3.2 μM)

Beyond its cerebral vasodilator and metabolic actions, brovincamine possesses a distinct antiplatelet effect mediated through the cyclic AMP (cAMP) pathway [1]. This property is not a universal feature of all vinca alkaloids or cerebral vasodilators. Its potency in inhibiting platelet aggregation has been quantified with an IC50 value of approximately 3.2 μM [2]. This dual mechanism—combining cerebral vasodilation with inhibition of platelet aggregation—positions brovincamine as a unique research tool for investigating the interplay between vascular tone, thrombosis, and cerebral microcirculation in models of cerebrovascular disease.

Platelet Aggregation cAMP Antiplatelet Thrombosis

High-Impact Research and Industrial Application Scenarios for Brovincamine (CAS 57475-17-9)


Vascular Dementia and Chronic Cerebral Hypoperfusion Research

Brovincamine is an ideal positive control or test compound for preclinical and clinical studies focused on vascular dementia, multi-infarct dementia, and chronic cerebral hypoperfusion. Its unique clinical profile, characterized by a significant reduction in ischemic brain regions and improvement in multiple cognitive domains (as shown in a direct comparison with vincamine) [1], makes it a superior reference agent for evaluating novel therapeutics aimed at improving cerebral microcirculation and cognitive function. Researchers can use brovincamine to benchmark the efficacy of new compounds in models of vascular cognitive impairment, ensuring a robust and clinically relevant comparator.

Cerebral Vasodilation Mechanism Studies and Calcium Channel Pharmacology

For investigators studying the pharmacology of cerebral arteries, brovincamine serves as a well-characterized tool compound for probing voltage-dependent calcium channel (VDCC) function. Its mechanism has been quantitatively benchmarked against the classic calcium channel blocker diltiazem (3- to 40-fold less potent in canine basilar artery) [2], and its competitive antagonism of Ca2+ influx has been rigorously established. This makes brovincamine a valuable reference for experiments examining tissue-specific calcium channel pharmacology, the role of VDCCs in myogenic tone, and the development of novel cerebral vasodilators with a defined mechanism of action.

Stroke-Prone Hypertensive Model (SHR-SP) and Neurochemical Research

Brovincamine is uniquely suited for research utilizing the spontaneously hypertensive rat (SHR) and stroke-prone SHR (SHR-SP) models. Its demonstrated capacity to normalize serotonin levels and exert a homeostatic effect on brain glucose metabolism (increasing basal consumption by 21% while suppressing depolarization-induced hypermetabolism) in these models provides a strong rationale for its use in studies of hypertensive cerebrovascular disease [3]. It is a powerful tool for investigating the interplay between hypertension, neurochemical dysregulation, and cerebral metabolic dysfunction, offering a specific pharmacological intervention that goes beyond simple blood pressure reduction.

Platelet Aggregation and Cerebral Microthrombosis Studies

Given its quantifiable antiplatelet activity (IC50 ≈ 3.2 μM) mediated through the cAMP pathway [4][5], brovincamine is a valuable research compound for investigating the role of platelet aggregation in cerebrovascular pathology. It can be employed in in vitro and in vivo models to dissect the contribution of thrombosis to conditions like transient ischemic attacks (TIAs), silent cerebral infarction, and the progression of vascular dementia. Its dual vasodilator/antiplatelet profile allows researchers to study synergistic effects on cerebral microcirculation in a single molecule, simplifying experimental design when compared to using separate agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brovincamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.